1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

CAS No.: 501943-05-1

Cat. No.: VC3820834

Molecular Formula: C10H23NO3S

Molecular Weight: 237.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501943-05-1 |

|---|---|

| Molecular Formula | C10H23NO3S |

| Molecular Weight | 237.36 g/mol |

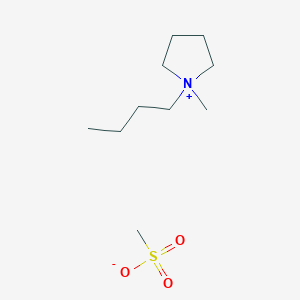

| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate |

| Standard InChI | InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

| Standard InChI Key | DIGFVIJSOJVYLL-UHFFFAOYSA-M |

| SMILES | CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] |

| Canonical SMILES | CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate belongs to the pyrrolidinium family of ionic liquids. Its molecular formula is C₁₀H₂₃NO₃S, with a molecular weight of 237.36 g/mol. The cation consists of a pyrrolidine ring substituted with a butyl and methyl group, while the anion is methanesulfonate (CH₃SO₃⁻).

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 501943-05-1 |

| Molecular Formula | C₁₀H₂₃NO₃S |

| Molecular Weight | 237.36 g/mol |

| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium; methanesulfonate |

| Thermal Stability | Up to 300°C (decomposition) |

| Solubility | Miscible with polar solvents |

The structural stability of the pyrrolidinium ring contributes to its resistance to thermal degradation, making it suitable for high-temperature applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Quaternization: 1-Methylpyrrolidine reacts with 1-butyl bromide in an inert atmosphere to form 1-butyl-1-methylpyrrolidinium bromide.

-

Anion Exchange: The bromide intermediate undergoes metathesis with methanesulfonic acid, yielding the final product.

Reaction conditions are optimized at 60–80°C for 12–24 hours, achieving yields exceeding 85%. The purity of the product is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Manufacturing

Industrial processes scale this methodology using continuous-flow reactors to enhance efficiency. Key parameters include:

-

Temperature Control: Maintained at 70°C to prevent side reactions.

-

Solvent Selection: Acetonitrile is preferred for its low boiling point and ease of removal.

-

Quality Assurance: Rigorous filtration and recrystallization ensure ≥99% purity for commercial grades.

Physicochemical Characterization

Thermal and Solubility Properties

The compound exhibits a glass transition temperature (T₉) of -65°C and remains stable up to 300°C under nitrogen. Its solubility profile is tunable:

-

Miscible: Water, methanol, acetonitrile.

-

Immiscible: Non-polar solvents (e.g., hexane).

This dual solubility enables its use as a phase-transfer catalyst in biphasic reactions.

Spectroscopic Analysis

1H NMR (500 MHz, methanol-d₄):

-

δ 3.45–3.30 (m, 4H, pyrrolidinium ring).

-

δ 2.72 (s, 3H, methyl group).

13C NMR confirms the absence of bromide impurities, with distinct peaks at δ 151.5 (pyrrolidinium) and δ 38.0 (methanesulfonate) .

Applications in Scientific Research

Green Chemistry

As a green solvent, it replaces volatile organic compounds (VOCs) in:

-

Catalysis: Acid-catalyzed esterifications (e.g., biodiesel production).

-

Polymer Synthesis: Solvent for conductive polymers like polyaniline.

Biomedical Engineering

-

Drug Delivery: Enhances solubility of hydrophobic APIs (e.g., antifungals).

-

Biomolecule Extraction: Isolate proteins and DNA without denaturation.

Comparison with Analogous Ionic Liquids

Anion-Dependent Properties

| Property | Methanesulfonate | Trifluoromethanesulfonate |

|---|---|---|

| Conductivity | 0.8 mS/cm | 2.12 mS/cm |

| Thermal Stability | 300°C | 400°C |

| Cost | Low | High |

The methanesulfonate anion offers cost advantages but lower electrochemical stability compared to fluorinated counterparts .

Challenges and Future Directions

Limitations

-

High Viscosity: Limits ion mobility in electrochemical applications.

-

Hygroscopicity: Requires anhydrous storage conditions.

Research Opportunities

-

Hybrid Electrolytes: Blend with zwitterionic liquids to reduce viscosity.

-

Pharmaceutical Formulations: Explore transdermal delivery mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume